molecular formula C12H12N2O3 B2726262 Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate CAS No. 1225058-13-8

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate

Cat. No. B2726262
CAS RN: 1225058-13-8
M. Wt: 232.239
InChI Key: GWZUDIJPXCKYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds in this category exhibit good to moderate activity against test microorganisms (Bektaş et al., 2007).

Pd-Catalyzed γ-C(sp(3))-H Bond Activation

These derivatives are used in Pd-catalyzed C(sp(3))-H bond activation, demonstrating their utility in selective and efficient arylation and alkylation of various α-aminobutanoic acid derivatives. This process leads to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis involving these compounds has been developed to create protected versions of triazole amino acids. These are used for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).

Copper-Catalyzed Intramolecular Cyclization

The compounds also play a role in copper-catalyzed intramolecular cyclization to synthesize 2-phenyl-4,5-substituted oxazoles. This process is significant for the introduction of various functional groups in the product oxazoles (Kumar et al., 2012).

Anticonvulsant Activity

Derivatives of these compounds have been synthesized and tested for anticonvulsant activity, revealing considerable activity in certain compounds with a lack of neurotoxicity. This makes them potential candidates for therapeutic applications (Unverferth et al., 1998).

Corrosion Inhibition

These compounds have been studied for their role in inhibiting corrosion in metal, especially in acidic environments. Their efficiency in corrosion inhibition makes them useful in material science and engineering (Hassan et al., 2007).

Synthesis of Isothiazoles

They have been utilized in the synthesis of isothiazoles, demonstrating their versatility in organic synthesis and the potential for producing a variety of chemical structures (Clarke et al., 1998).

Inhibitory Activity on Blood Platelet Aggregation

These compounds have shown inhibitory activity on blood platelet aggregation, comparable to that of aspirin in certain cases. This indicates their potential in the development of new therapeutic agents (Ozaki et al., 1983).

Future Directions

: Image source: Sigma-Aldrich

properties

IUPAC Name

methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-5-8(6-4-7)11-14-9(10(13)17-11)12(15)16-2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZUDIJPXCKYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.